Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)-

Description

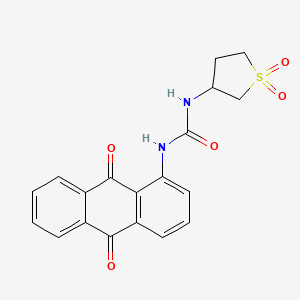

Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound that features a urea backbone with anthracene and thiophene derivatives

Properties

CAS No. |

16617-77-9 |

|---|---|

Molecular Formula |

C19H16N2O5S |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

1-(9,10-dioxoanthracen-1-yl)-3-(1,1-dioxothiolan-3-yl)urea |

InChI |

InChI=1S/C19H16N2O5S/c22-17-12-4-1-2-5-13(12)18(23)16-14(17)6-3-7-15(16)21-19(24)20-11-8-9-27(25,26)10-11/h1-7,11H,8-10H2,(H2,20,21,24) |

InChI Key |

BFBVRPFNCHJVSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. One common method includes:

Formation of Anthracene Derivative: Starting with anthracene, the compound undergoes oxidation to form 9,10-dihydro-9,10-dioxoanthracene.

Thiophene Derivative Preparation: Thiophene is subjected to sulfonation to yield tetrahydro-1,1-dioxido-3-thienyl.

Urea Formation: The final step involves the reaction of the anthracene and thiophene derivatives with urea under controlled conditions, often in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The anthracene moiety can undergo further oxidation reactions.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: Various substitution reactions can occur, particularly on the thiophene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

Oxidation Products: Further oxidized anthracene derivatives.

Reduction Products: Reduced forms of the thiophene and anthracene moieties.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a catalyst or catalyst precursor in certain organic reactions.

Biology

Biomolecular Studies: Utilized in the study of molecular interactions and binding studies.

Medicine

Pharmaceutical Research: Investigated for potential therapeutic properties and drug development.

Industry

Material Science: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The anthracene and thiophene moieties can interact with various biological molecules, influencing pathways such as electron transport and molecular binding.

Comparison with Similar Compounds

Similar Compounds

Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-3-thienyl)-: Lacks the sulfonyl group on the thiophene ring.

Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-2-thienyl)-: Differently substituted thiophene ring.

Uniqueness

The presence of both the anthracene and sulfonyl-substituted thiophene moieties in Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N’-(tetrahydro-1,1-dioxido-3-thienyl)- imparts unique electronic and structural properties, making it distinct from other similar compounds.

Biological Activity

The compound Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)- is a derivative of urea that incorporates anthracene and thienyl moieties. This unique structure suggests potential biological activities that merit detailed exploration. The biological activity of such compounds can be significant in various therapeutic contexts, including anticancer and antimicrobial applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C44H24N4O8 |

| Molecular Weight | 736.7 g/mol |

| CAS Registry Number | 6373-32-6 |

Structural Features

The compound features a complex structure that includes:

- Anthracene core : Known for its applications in organic electronics and photodynamic therapy.

- Thienyl group : Contributes to the compound's reactivity and potential biological interactions.

Anticancer Effects

Research indicates that derivatives of anthracene, including those linked to urea, exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in hepatocellular carcinoma cells (HEP-G2) and exhibit growth inhibitory effects .

Case Study: Urea Derivatives in Cancer Research

- Compound : 1,3-bis-((3-hydroxynaphthalen-2-yl) phenylmethyl) urea (1,3-BPMU)

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties. For example, certain anthracene derivatives demonstrate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Toxicological Considerations

While exploring the therapeutic potential of urea derivatives, it is crucial to consider their toxicological profiles. Studies have reported both beneficial and adverse effects:

- Therapeutic Effects : Increased growth rates and improved digestion in experimental models.

- Toxic Effects : Elevated oxidative stress levels leading to insulin resistance and impaired glucose metabolism .

The biological activity of Urea, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-N'-(tetrahydro-1,1-dioxido-3-thienyl)- can be attributed to several mechanisms:

- Redox Activity : The anthracene moiety can participate in redox reactions, influencing cellular signaling pathways.

- Interaction with Biological Macromolecules : The compound may form complexes with proteins or nucleic acids, altering their function and stability.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Summary of Research Findings

A review of literature reveals diverse findings regarding the biological activity of urea derivatives:

| Study Reference | Test Substance | Animal Model | Dose | Duration | Observed Effects |

|---|---|---|---|---|---|

| Burton et al. | Urea | Rats | 25 mM | 24 hours | Decreased nitrogenous waste excretion |

| D’Apolito et al. | Urea | CKD Mice | 10 mg/kg | 15 days | Increased oxidative stress; insulin resistance |

| Vedarethinam et al. | 1,3-BPMU | HEP-G2 Cells | N/A | N/A | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.